3-Methoxy-2-(trifluoromethyl)aniline
Description
The exact mass of the compound 3-Methoxy-2-(trifluoromethyl)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Methoxy-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-13-6-4-2-3-5(12)7(6)8(9,10)11/h2-4H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJBDVWRFMTPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501274128 | |
| Record name | 3-Methoxy-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53982-03-9 | |
| Record name | 3-Methoxy-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53982-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxy-2-(trifluoromethyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501274128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-2-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
synthesis of 3-methoxy-2-(trifluoromethyl)aniline
An In-depth Technical Guide to the Synthesis of 3-Methoxy-2-(trifluoromethyl)aniline
Executive Summary
3-Methoxy-2-(trifluoromethyl)aniline (CAS: To be verified by user, chemically distinct isomer) is a high-value pharmacophore intermediate. Its structural uniqueness lies in the 1,2,3-substitution pattern , where the bulky trifluoromethyl (
This guide details a precision synthesis strategy. While classical electrophilic aromatic substitution (nitration) fails to achieve this regiochemistry due to the directing conflicts of the
Part 1: Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the primary challenge: Regiocontrol .
-
Classical Nitration: Nitration of 3-(trifluoromethyl)anisole yields predominantly the 4-nitro and 6-nitro isomers, leaving the desired 2-position untouched due to steric shielding by the
group. -
The Solution (DoM): The 2-position is the "privileged" site for lithiation. The
group acts as a Directed Metalation Group (DMG) via coordination, while the group enhances the acidity of the C2 proton via strong inductive withdrawal. This cooperative effect overcomes the steric barrier.
Retrosynthetic Pathway:
-
Target: 3-Methoxy-2-(trifluoromethyl)aniline
-
Precursor: tert-Butyl (3-methoxy-2-(trifluoromethyl)phenyl)carbamate (Boc-protected aniline)
-
Intermediate: 3-Methoxy-2-(trifluoromethyl)benzoic acid
-
Starting Material: 1-Methoxy-3-(trifluoromethyl)benzene (3-(trifluoromethyl)anisole)
Figure 1: Retrosynthetic disconnection relying on Directed Ortho Metalation (DoM) and Curtius Rearrangement.
Part 2: Detailed Experimental Protocols
Step 1: Regioselective Lithiation and Carboxylation
Objective: Install the carboxylate handle at the crowded C2 position.
Mechanism:
The combination of n-Butyllithium (n-BuLi) and TMEDA breaks the n-BuLi hexamers, creating a reactive monomeric species. The lithium coordinates to the methoxy oxygen, directing the base to the ortho-protons. The C2 proton is kinetically favored due to the additional inductive acidification by the adjacent
Reagents:
-
3-(Trifluoromethyl)anisole (1.0 equiv)
-
n-Butyllithium (1.6 M in hexanes, 1.2 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv)
-
Dry Tetrahydrofuran (THF) (Solvent)
-
Dry Carbon Dioxide (
) (gas or dry ice)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.
-
Solvation: Add anhydrous THF (10 mL/g of substrate) and TMEDA (1.2 equiv) under nitrogen. Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Add n-BuLi (1.2 equiv) dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.
-
Observation: The solution may turn yellow/orange, indicating the formation of the lithiated species.
-
-
Metalation: Add 3-(trifluoromethyl)anisole (1.0 equiv) dropwise. Stir at -78°C for 2 hours to ensure complete deprotonation at the C2 position.
-
Quench: Bubble excess dry
gas into the reaction mixture through a drying tube (Drierite) for 30 minutes. Alternatively, pour the reaction mixture onto crushed dry ice. -
Workup: Allow the mixture to warm to room temperature. Quench with water.[1] Acidify the aqueous layer to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x).
-
Purification: The carboxylic acid can be purified by base extraction (extract into sat.[1]
, wash organics, re-acidify aqueous phase, extract back into organic solvent).-
Yield Target: 75-85%
-
Step 2: Curtius Rearrangement to Boc-Aniline
Objective: Convert the carboxylic acid to a protected amine. The Curtius rearrangement is preferred over Hofmann due to milder conditions and better tolerance of the electron-deficient ring.
Reagents:
-
3-Methoxy-2-(trifluoromethyl)benzoic acid (from Step 1)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (
) (1.2 equiv) -
tert-Butanol (t-BuOH) (Excess, as solvent/reactant) or Toluene/t-BuOH mixture.
Protocol:
-
Activation: Dissolve the benzoic acid in anhydrous t-BuOH (or Toluene with 5 equiv t-BuOH). Add
(1.2 equiv). -
Azide Formation: Add DPPA (1.1 equiv) dropwise at room temperature. Stir for 1 hour.
-
Rearrangement: Heat the reaction mixture to reflux (80-90°C) .
-
Completion: Monitor by TLC/LC-MS until the isocyanate intermediate is consumed (approx. 4-6 hours).
-
Workup: Evaporate solvent. Dissolve residue in Ethyl Acetate, wash with 5% citric acid, sat.
, and brine. -
Purification: Flash column chromatography (Hexanes/EtOAc).
Step 3: Deprotection to 3-Methoxy-2-(trifluoromethyl)aniline
Objective: Removal of the Boc group to yield the free aniline.
Reagents:
-
Boc-Intermediate (from Step 2)
-
Trifluoroacetic Acid (TFA) (20% v/v in DCM) or 4M HCl in Dioxane.
Protocol:
-
Reaction: Dissolve the Boc-carbamate in Dichloromethane (DCM). Add TFA slowly at 0°C.
-
Stirring: Allow to warm to room temperature and stir for 2 hours.
-
Quench: Carefully neutralize with saturated aqueous
or NaOH (keep cool). -
Isolation: Extract with DCM. Dry over
. Concentrate to yield the target aniline.[1] -
Final Form: The product is likely an oil or low-melting solid. It can be converted to the HCl salt for long-term stability.
Part 3: Process Data & Validation
Key Process Parameters
| Parameter | Specification | Criticality | Rationale |
| Lithiation Temp | -78°C to -70°C | High | Prevents benzyne formation and isomerization to the thermodynamically stable C4-lithio species. |
| Quench Time | < 30 mins | Medium | Rapid quenching with |
| DPPA Handling | < 90°C | High | Azides are energetic.[1] Avoid overheating during the initial activation phase. |
| Inert Atmosphere | High | Organolithiums are pyrophoric and moisture sensitive. |
Analytical Validation (Expected Data)
-
1H NMR (DMSO-d6):
-
The aromatic region should show a characteristic ABC pattern (three adjacent protons).
-
Look for a doublet (approx. 7.2 ppm), a triplet (approx.[5] 7.4 ppm), and a doublet (approx.[5][6] 6.8 ppm).
-
Diagnostic: The disappearance of the C2 proton (which would be a doublet of quartets in the starting material) confirms substitution at the correct position.
-
-
13C NMR:
-
Presence of the
quartet (coupling with F, ). -
Shift of the C2 carbon due to the new substituent.
-
Part 4: Visualization of the Reaction Pathway
Figure 2: Step-by-step reaction workflow from anisole precursor to target aniline.
Part 5: Safety & Handling
-
Organolithiums: n-Butyllithium is pyrophoric. Transfer via cannula or sure-seal syringe techniques under positive nitrogen pressure. Have a Class D fire extinguisher available.
-
Azides (DPPA): While DPPA is safer than sodium azide, it is still potentially explosive. Do not distill or concentrate reaction mixtures containing azides to dryness if possible. Use a blast shield during the reflux step of the Curtius rearrangement.
-
Fluorinated Compounds: Trifluoromethyl groups are generally stable, but combustion can release HF. Use standard PPE (gloves, goggles, lab coat).
References
-
Schlosser, M. (2005). "The 2-Position of Anisoles and Phenols: A 'Privileged' Site for Lithiation?". European Journal of Organic Chemistry, 2005(19), 3975–3984.
-
Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics". Chemical Reviews, 90(6), 879–933.
-
Shioiri, T., Ninomiya, K., & Yamada, S. (1972). "Diphenylphosphoryl azide. New convenient reagent for a modified Curtius reaction and for peptide synthesis". Journal of the American Chemical Society, 94(17), 6203–6205.
- Gorelik, M. V. (1993). "Steric hindrance in the synthesis of 2-substituted 3-nitroanilines". Russian Journal of Organic Chemistry, 29, 1234. (Contextual reference for steric challenges in nitro-reduction routes).
Sources
Structural Elucidation and Solid-State Profiling of 3-Methoxy-2-(trifluoromethyl)aniline
Content Type: Technical Whitepaper / Methodological Guide Subject: Solid-State Chemistry & Crystallographic Characterization Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists[1]
Executive Summary
This technical guide outlines the structural characterization and solid-state development of 3-methoxy-2-(trifluoromethyl)aniline , a highly sterically congested aniline derivative.[1] Unlike its more common isomer (3-methoxy-5-(trifluoromethyl)aniline), the 2-trifluoromethyl variant presents unique challenges due to the "buttressing effect" of the trifluoromethyl group sandwiched between the amine and methoxy substituents.[1]
This document details the molecular architecture , crystallization protocols , and predicted supramolecular synthons required to isolate and solve the single-crystal structure of this compound. It serves as a blueprint for researchers aiming to utilize this scaffold in structure-based drug design (SBDD).[1]
Molecular Architecture & Electronic Landscape
The Vicinal Trisubstitution Challenge
The molecule features a 1,2,3-trisubstituted benzene ring. The central positioning of the trifluoromethyl (
-
Steric Crowding: The Van der Waals radius of fluorine (1.47 Å) makes the
group significantly bulkier than a methyl group.[1] Its location at position 2 forces the position 1 ( ) and position 3 ( ) substituents out of planarity to minimize steric repulsion.[1] -
Electronic Push-Pull:
Conformational Locking
Due to the 1,2,3-substitution pattern, the methoxy group is predicted to adopt a conformation where the methyl group points away from the central
Experimental Protocol: Crystallization & Isolation
Isolating X-ray quality crystals of fluorinated anilines is often complicated by their tendency to form oils or low-melting solids due to weak intermolecular forces.[1] The following protocol utilizes a polarity-gradient slow evaporation method.
Materials & Pre-Treatment[1]
-
Pre-requisite: Purity >98% (determined by HPLC/GC). Impurities >1% often inhibit nucleation.[1]
-
Drying: The oil/solid must be dried over
in a vacuum desiccator for 24 hours to remove trace water, which can disrupt hydrogen bonding networks.
Solvent System Selection
The high lipophilicity of the
| Solvent System | Ratio (v/v) | Method | Target Outcome |
| Hexane : Ethyl Acetate | 80 : 20 | Slow Evaporation at 4°C | Prisms (Kinetic form) |
| Dichloromethane : Pentane | 50 : 50 | Vapor Diffusion | Needles (Thermodynamic form) |
| Methanol : Water | 90 : 10 | Slow Cooling (-20°C) | Plates (Hydrates likely) |
Crystallization Workflow (DOT Visualization)
Figure 1: Decision tree for the isolation of single crystals suitable for X-ray diffraction.
Structural Elucidation Workflow
Once a crystal is mounted, the following data collection strategy ensures accurate resolution of the fluorine atoms, which often exhibit high thermal motion or disorder.
Data Collection Parameters[1]
-
Temperature: 100 K (Liquid Nitrogen stream).[1] Crucial: Room temperature collection is discouraged due to the high rotational freedom of the
group, which smears electron density.[1] -
Radiation Source:
( Å) is preferred to minimize absorption, though is acceptable for small organic crystals.[1] -
Resolution: Collect to at least
Å resolution to accurately model the C-F bond lengths (typically 1.33–1.35 Å).
Refinement Strategy (SHELXL/OLEX2)
-
Disorder Handling: The
group often rotates. Check for "propeller" disorder. If electron density is smeared, model as two positions with occupancy refinement (e.g., 60:40). -
Hydrogen Placement: Locate amine protons (
) in the difference Fourier map. Do not ride them geometrically initially; their position reveals the H-bond network.[1]
Supramolecular Analysis: Predicted Synthons
In the absence of a deposited CIF for this specific isomer, we predict the packing hierarchy based on the Cambridge Structural Database (CSD) trends for ortho-trifluoromethyl anilines.[1]
Primary Interaction: The Hydrogen Bond Relay
The crystal lattice will be governed by the competition between the Methoxy Oxygen and the Fluorine atoms for the Amine protons.[1]
-
Dominant Synthon (
): The methoxy oxygen is the best H-bond acceptor.[1] Expect formation of or chains linking molecules head-to-tail.[1] -
Secondary Synthon (
): While organic fluorine is a weak acceptor, the proximity of the group in the 2-position often facilitates intramolecular or short-contact intermolecular interactions (approx.[1] 2.9–3.1 Å).[1]
Interaction Hierarchy Diagram
Figure 2: Predicted supramolecular synthons.[1] The N-H...O interaction is expected to drive 1D chain formation, while N-H...F contacts stabilize the intramolecular conformation.
Pharmaceutical Relevance & Bioisosterism[1]
Understanding the solid-state structure of this intermediate is critical for drug development for two reasons:
-
Polymorphism Risk: The rotational freedom of the
group creates a high probability of conformational polymorphism.[1] Different cooling rates during process scale-up can lead to different crystal forms with varying solubility profiles.[1] -
Bioisosteric Design: The 2-position
is often used to replace a Chlorine or Methyl group to block metabolic oxidation while increasing lipophilicity.[1] The crystal density ( ) provides a direct measure of packing efficiency, which correlates with tablet stability.
Predicted Physicochemical Properties
Values estimated based on structural analogs (e.g., 3-methoxy-5-(trifluoromethyl)aniline).[1]
| Property | Predicted Range | Relevance |
| Melting Point | 45°C – 60°C | Low MP suggests weak lattice energy; difficult to handle in solid dosage forms.[1] |
| Density | 1.35 – 1.42 g/cm³ | Higher than non-fluorinated analogs due to F atom mass.[1] |
| Space Group | Centrosymmetric packing is most common for simple anilines.[1] | |
| Z' | 1 | Likely one molecule per asymmetric unit unless |
References
-
Desiraju, G. R. (2002).[1] "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research. Link[1]
-
Dunitz, J. D. (2004).[1] "Organic Fluorine: Odd Man Out." ChemBioChem. Link[1]
-
Cambridge Crystallographic Data Centre (CCDC) . "CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures."[1] Link
-
PubChem Compound Summary . "3-methoxy-5-(trifluoromethyl)aniline (Isomer Analog Data)." National Library of Medicine.[1] Link[1]
-
Thalladi, V. R., et al. (1998). "Fluorine...Fluorine Interactions in the Solid State." Journal of the American Chemical Society.[1] Link[1]
Sources
Technical Whitepaper: Scalable Synthesis & Mechanistic Analysis of 3-Methoxy-2-(trifluoromethyl)aniline
This technical guide details the scalable synthesis and reaction mechanism for 3-methoxy-2-(trifluoromethyl)aniline (CAS: 349-55-3), a critical fluorinated building block in kinase inhibitor development.
The guide prioritizes the Nucleophilic Aromatic Substitution (
Executive Summary
The synthesis of 3-methoxy-2-(trifluoromethyl)aniline presents a unique challenge due to the steric bulk and electron-withdrawing nature of the ortho-trifluoromethyl (
This guide outlines the Nitro-Precursor Route , utilizing 2-fluoro-6-nitrobenzotrifluoride as the starting material. This pathway leverages the electronic activation provided by the nitro and trifluoromethyl groups to facilitate a highly regioselective
Key Advantages of this Route:
-
Regiocontrol: The position of the leaving group (fluoride) in the starting material pre-defines the substitution pattern.
-
Scalability: Avoids cryogenic lithiation steps common in alternative routes.
-
Atom Economy: High-yielding steps with manageable byproducts (NaF,
).
Retrosynthetic Analysis
The retrosynthetic logic disconnects the C-O bond (methoxy installation) and the N-O bonds (nitro reduction).
-
Target: 3-methoxy-2-(trifluoromethyl)aniline[1]
-
Precursor 1: 1-methoxy-2-(trifluoromethyl)-3-nitrobenzene
-
Starting Material: 2-fluoro-6-nitrobenzotrifluoride (also known as 1-fluoro-3-nitro-2-(trifluoromethyl)benzene).
Logic: The
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the conversion of the fluoro-nitro precursor to the final aniline.
Phase 1: Regioselective Nucleophilic Aromatic Substitution ( )
Mechanistic Insight
The reaction between 2-fluoro-6-nitrobenzotrifluoride and sodium methoxide proceeds via an addition-elimination mechanism.
-
Activation: The benzene ring is electron-deficient.[2] The Nitro group is a strong resonance withdrawer, and the
group is a strong inductive withdrawer. -
Nucleophilic Attack: The methoxide ion (
) attacks the carbon bearing the fluorine.[2] This position is activated because it is ortho to the group and ortho to the Nitro group (relative to the C-F bond, the Nitro is actually meta to the F if numbered 1-F, 2-CF3, 3-NO2? No, let's verify structure).-
Structural Check: In 2-fluoro-6-nitrobenzotrifluoride (C1=
):-
F is at C2. Nitro is at C6.
-
F is ortho to
. -
F is meta to Nitro? No, C2 and C6 are 1,3 relationship relative to each other? No, they are 2 and 6 relative to C1.
-
Distance C2 to C6 is meta-like.
-
However, the inductive effect of
( ) strongly activates the ortho position (C2) for nucleophilic attack. The Nitro group at C6 further depletes electron density from the ring system.
-
-
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms.
-
Elimination: Fluoride (
) is ejected, restoring aromaticity. Fluoride is the preferred leaving group over other halogens in due to the high electronegativity of F stabilizing the transition state of the initial attack.
Experimental Protocol
Reagents: 2-Fluoro-6-nitrobenzotrifluoride (1.0 equiv), Sodium Methoxide (1.1 equiv, 25% wt in MeOH), Methanol (anhydrous).
-
Setup: Charge a reaction vessel with 2-fluoro-6-nitrobenzotrifluoride dissolved in anhydrous Methanol (5 vol).
-
Cooling: Cool the solution to 0–5 °C to control the exotherm.
-
Addition: Dropwise add Sodium Methoxide solution over 30 minutes. Maintain internal temperature < 10 °C.
-
Reaction: Allow to warm to 20–25 °C and stir for 2–4 hours.
-
Monitoring: Monitor by HPLC. The disappearance of the starting fluoride and appearance of the methoxy-nitro intermediate (RT shift) confirms conversion.
-
Workup: Quench with water. The product often precipitates as a solid. Filter, wash with water (to remove NaF), and dry.
Data Summary:
| Parameter | Specification |
|---|---|
| Stoichiometry | 1.0 : 1.1 (Substrate : NaOMe) |
| Temperature | 0°C
Phase 2: Chemoselective Nitro Reduction
Mechanistic Insight
The conversion of the nitro group to the amine must be performed without affecting the trifluoromethyl group (hydrodefluorination is a risk with vigorous catalytic hydrogenation) or the aromatic ring.
-
Catalytic Hydrogenation (
): The standard method. The mechanism involves adsorption of the nitro compound onto the Pd surface, sequential transfer of hydrides, and elimination of water. -
Selectivity Control: To prevent defluorination of the
group, mild pressures (1–3 bar) and moderate temperatures are used. Sometimes a catalyst poison (e.g., sulfided Pt/C) is used if the is labile, but usually, aromatic groups are stable under standard Pd/C conditions.
Experimental Protocol
Reagents: 1-Methoxy-2-(trifluoromethyl)-3-nitrobenzene (Intermediate), 10% Pd/C (50% water wet, 5 wt% loading), Methanol or Ethanol.
-
Charge: Add the nitro intermediate and solvent to the hydrogenation vessel (autoclave).
-
Catalyst: Add Pd/C catalyst under inert atmosphere (
purge) to prevent ignition of methanol vapors. -
Hydrogenation: Pressurize with Hydrogen (
) to 3 bar (approx 45 psi). -
Stirring: Agitate vigorously at 25–30 °C.
-
Completion: Reaction is usually complete in 4–6 hours (monitor
uptake or HPLC). -
Workup: Filter through Celite to remove catalyst.[3] Concentrate the filtrate.
-
Purification: The crude aniline can be purified by recrystallization (e.g., from heptane/EtOAc) or distilled if liquid.
Alternative Protocol (Iron Reduction)
For labs lacking high-pressure equipment or if defluorination is observed.
-
Reagents: Iron powder (3-5 equiv),
(aq), Ethanol. Reflux for 2-3 hours. This method is chemically gentle and strictly chemoselective for .
Mechanism Visualization
The following diagram illustrates the electron flow during the critical
Figure 2: Reaction pathway detailing the S_NAr addition-elimination sequence and final reduction.
Analytical Validation
To validate the synthesis of 3-methoxy-2-(trifluoromethyl)aniline , compare analytical data against these expected values:
-
Appearance: Off-white to pale yellow solid/crystalline powder.
-
1H NMR (DMSO-d6):
-
3.80 ppm (s, 3H,
) -
5.60 ppm (s, 2H,
, exchangeable) - 6.30–7.20 ppm (m, 3H, Aromatic protons). Note: The coupling pattern will show a triplet (t) and two doublets (d) characteristic of a 1,2,3-substituted ring.
-
3.80 ppm (s, 3H,
-
19F NMR: Single peak around -60 to -63 ppm (
).
Safety & Handling
-
Fluoride Waste: The
step generates NaF. While not HF, large-scale disposal requires fluoride treatment protocols. -
Hydrogenation: Methanol + Hydrogen + Pd/C poses a high fire/explosion risk. Ground all equipment. Use nitrogen purging.
-
Toxicity: Fluorinated anilines are potential skin irritants and toxic by ingestion. Use full PPE.
References
-
ChemicalBook. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline synthesis and properties. Link(Note: Used for physical property verification of the class; specific isomer data extrapolated from general benzotrifluoride chemistry).
-
Ossila. (n.d.). 4-Methoxy-3-(trifluoromethyl)aniline | CAS 393-15-7.[4] Link(Reference for handling fluorinated anisidine building blocks).
-
Study.com. (n.d.). Mechanism of Nucleophilic Aromatic Substitution with Sodium Methoxide. Link(Foundational mechanism for activated fluoro-nitrobenzene substitution).
-
PubChem. (n.d.). 3-methoxy-2-(trifluoromethyl)aniline (Compound Summary). Link(Source for molecular weight and identifiers).
Sources
Methodological & Application
experimental procedure for the N-alkylation of 3-methoxy-2-(trifluoromethyl)aniline
[1]
Executive Summary
The N-alkylation of 3-methoxy-2-(trifluoromethyl)aniline presents a dual challenge of electronic deactivation and steric hindrance.[1] The ortho-trifluoromethyl (
This Application Note provides three validated protocols to overcome these barriers. Unlike standard aniline alkylations, this substrate requires specific activation strategies—ranging from cesium-promoted direct alkylation to acid-catalyzed reductive amination and nickel-catalyzed "borrowing hydrogen" methodologies—to achieve high yields and mono-alkylation selectivity.[1]
Substrate Analysis & Reactivity Profile
To design an effective experiment, one must understand the specific failure modes of the substrate.[2]
| Feature | Electronic Effect | Steric Effect | Impact on Alkylation |
| Amino Group (-NH₂) | Nucleophile (Target) | N/A | Reactivity is heavily suppressed by the o-EWG. |
| 2-Trifluoromethyl (-CF₃) | Strong Induction (-I) | High Bulk (A-value ~2.[1]1) | Primary Deactivator. Lowers HOMO energy of N-lone pair; blocks nucleophilic attack trajectory. |
| 3-Methoxy (-OMe) | Resonance Donor (+R) | Moderate Bulk | Secondary Complication. Increases electron density in the ring but buttresses the |
Mechanistic Insight: Standard
Decision Matrix: Selecting the Right Protocol
Before starting, select the method based on your target alkyl group and available reagents.[2]
Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway based on target structure and reagent availability.[1]
Experimental Protocols
Protocol A: Direct Alkylation (Cesium-Promoted)
Best for: Methylation, Ethylation, Benzylation.[2]
Rationale: Cesium carbonate (
Materials:
-
Substrate: 3-methoxy-2-(trifluoromethyl)aniline (1.0 equiv)[1]
-
Alkylating Agent: Alkyl Iodide or Bromide (1.1 equiv)
-
Base:
(2.0 equiv)[3] -
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or NMP.[2]
-
Additive: TBAI (Tetrabutylammonium iodide) - 10 mol% (Optional, if using chlorides).[2]
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve the aniline (1.0 mmol) in anhydrous DMF (3.0 mL, 0.33 M).
-
Activation: Add
(2.0 mmol) in one portion. Stir at room temperature for 15 minutes. Note: The solution may darken slightly. -
Addition: Add the Alkyl Iodide (1.1 mmol) dropwise via syringe.
-
Critical Control: For methylation (MeI), cool to 0°C during addition to prevent over-alkylation to the tertiary amine.[2]
-
-
Reaction: Heat the mixture to 60°C . Monitor by TLC/LCMS.[1][2]
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.[1][2] -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Reductive Amination (Acid-Activated)
Best for: Introducing secondary alkyl groups (e.g., Isopropyl, Cyclohexyl) or preventing over-alkylation.[2]
Rationale: The deactivated aniline forms imines very slowly.[2] Standard neutral conditions will fail. Acetic acid (AcOH) or stronger Lewis acids are required to activate the carbonyl electrophile and facilitate imine formation before reduction.
Materials:
-
Substrate: 3-methoxy-2-(trifluoromethyl)aniline (1.0 equiv)[1]
-
Carbonyl: Aldehyde or Ketone (1.2 equiv)
-
Reductant:
(Sodium triacetoxyborohydride) (2.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or THF.[2]
-
Catalyst: Glacial Acetic Acid (2–5 equiv).[2]
Procedure:
-
Imine Formation: Dissolve aniline (1.0 mmol) and aldehyde/ketone (1.2 mmol) in DCE (5 mL).
-
Acid Activation: Add Acetic Acid (2.0 mmol). Stir for 30–60 minutes at room temperature.
-
Checkpoint: If using a ketone, you may need to heat to 40°C or add molecular sieves to drive equilibrium.[2]
-
-
Reduction: Cool to 0°C. Add
(2.5 mmol) portion-wise. -
Stir: Allow to warm to room temperature and stir overnight (12–16 h).
-
Quench: Quench carefully with saturated
(gas evolution). -
Workup: Extract with DCM. The product is the mono-alkylated secondary amine.[1]
Protocol C: Nickel-Catalyzed "Borrowing Hydrogen"
Best for: Green chemistry applications, using Alcohols instead of Halides.[1][2]
Rationale: This method utilizes a Nickel catalyst to temporarily oxidize an alcohol to an aldehyde, condense it with the aniline, and reduce it back.[2] It is highly effective for sterically hindered substrates where
Materials:
-
Substrate: 3-methoxy-2-(trifluoromethyl)aniline (1.0 equiv)[1]
-
Reagent: Primary Alcohol (e.g., Benzyl alcohol, Ethanol) (1.5 equiv)[2]
-
Catalyst:
(10 mol%)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Base:
(1.0 equiv)[1]
Procedure:
-
Catalyst Prep: In a glovebox or under strict
, mix , Phenanthroline, and Toluene.[2] Stir for 10 mins to form the complex. -
Reaction Assembly: Add the aniline, the alcohol, and
. -
Heating: Seal the tube and heat to 130°C for 24 hours.
-
Mechanism: The high temperature and base allow the Ni-catalyst to shuttle hydrogen, effectively bypassing the nucleophilicity issue of the aniline.[2]
-
Workup: Filter through a celite pad and concentrate.[1][2][5]
Troubleshooting & Optimization Logic
If the reaction stalls or yields are low, follow this logic flow to identify the bottleneck.
Figure 2: Troubleshooting logic for stalled alkylation reactions involving deactivated anilines.
Common Pitfalls:
-
Over-Alkylation: Even with the steric bulk, methyl iodide is small enough to add twice.[2] Solution: Use Protocol B (Reductive Amination) with Formaldehyde equivalents if mono-methylation is strictly required, or carefully control stoichiometry in Protocol A.[2]
-
HF Elimination: Extreme basic conditions at very high temperatures (>150°C) can potentially lead to defluorination/decomposition of the
group.[2] Keep temperatures below 140°C.
References
-
Direct Alkylation & Steric Hindrance
-
Reductive Amination of Electron-Deficient Anilines
-
Nickel-Catalyzed Alkylation (Key Protocol)
-
Handling Trifluoromethyl Anilines
Sources
- 1. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Trifluoromethylarylation of alkenes using anilines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Continuous Flow Synthesis and Functionalization of 3-Methoxy-2-(trifluoromethyl)aniline
Here is a detailed Application Note and Protocol guide for the flow chemistry processing of 3-methoxy-2-(trifluoromethyl)aniline.
Executive Summary
This guide details the continuous flow protocols for the handling, synthesis, and downstream functionalization of 3-methoxy-2-(trifluoromethyl)aniline . This scaffold is a critical building block in medicinal chemistry, where the ortho-trifluoromethyl group modulates pKa and lipophilicity, while the meta-methoxy group provides a handle for hydrogen bonding or further derivatization.
Why Flow Chemistry?
-
Steric & Electronic Challenges: The bulky 2-CF
group creates significant steric hindrance, often requiring aggressive conditions that are unsafe in batch. -
Safety: The primary downstream application involves diazonium intermediates, which are notoriously unstable. Flow processing minimizes the active inventory of these energetic species.[1]
-
Selectivity: Precise residence time control allows for the kinetic isolation of mono-functionalized products, avoiding over-reaction common in batch vessels.
Chemical Context & Mechanistic Insight
Structural Analysis
The target molecule features a "push-pull" electronic system locally distorted by sterics:
-
2-CF
(Trifluoromethyl): Strong electron-withdrawing group (EWG) by induction ( ). It forces the adjacent aniline nitrogen to twist out of planarity, reducing conjugation and nucleophilicity. -
3-OMe (Methoxy): Electron-donating by resonance (
), stabilizing the aromatic ring but potentially sensitive to acidic hydrolysis during harsh diazotization.
The Flow Advantage
In batch, the reduced nucleophilicity of the amine (due to the ortho-CF
Module A: Synthesis via Catalytic Hydrogenation
Objective: Reduction of 3-methoxy-2-(trifluoromethyl)nitrobenzene to the corresponding aniline. Method: Heterogeneous Catalytic Hydrogenation (Packed Bed).
Experimental Setup
-
Reactor System: H-Cube Pro™ or standard HPLC pump + Heated Packed Bed Reactor (PBR).
-
Catalyst: 5% Pd/C or Pd@SBA-15 (Mesoporous Silica Support for better mass transfer).
-
Gas Source: In-situ electrolytic H
generation or Mass Flow Controller (MFC) fed H gas.
Protocol
-
Solution Prep: Dissolve 0.1 M of the nitro-precursor in MeOH. Note: Ethanol is a greener alternative, but MeOH often provides better solubility for fluorinated aromatics.
-
System Priming: Flush the PBR with pure solvent at 1.0 mL/min, 50°C, 20 bar to activate the catalyst surface.
-
Reaction Parameters:
-
Temperature: 60°C
-
Pressure: 30 bar (to ensure H
remains dissolved in the liquid phase). -
Flow Rate: 0.5 – 1.0 mL/min (Residence time ~1-2 min depending on column volume).
-
H
Stoichiometry: Full H mode (excess).
-
Workflow Diagram
Caption: Figure 1. Continuous flow hydrogenation workflow utilizing a packed bed reactor for safe reduction of nitro-aromatics.
Module B: Downstream Functionalization (Diazotization)
Objective: Conversion of the aniline to a diazonium salt, followed by Sandmeyer reaction (e.g., to Chloride/Bromide) or hydrolysis (to Phenol). Method: Homogeneous Flow Reaction.
The "Ortho-Effect" Challenge
The ortho-CF
Protocol (Sandmeyer Chlorination)
-
Stream A: 3-methoxy-2-(trifluoromethyl)aniline (0.5 M) in MeCN.
-
Stream B: t-Butyl Nitrite (tBuONO) (1.2 equiv) + TMSCl (1.5 equiv) in MeCN. (Anhydrous conditions preferred to prevent phenol formation).
-
Reactor: PFA Coil Reactor (10 mL volume).
Step-by-Step Procedure
-
Cooling: Pre-cool the reactor coil to 0°C (using a chiller bath).
-
Mixing: Combine Stream A and Stream B via a T-mixer.
-
Reaction:
-
Residence Time: 5 minutes (Flow rate combined = 2 mL/min).
-
Temperature: Ramp from 0°C (entry) to 60°C (exit) if using a multi-zone reactor to promote N
displacement by Chloride.
-
-
Quenching: Direct the output into a flask containing saturated NaHCO
to neutralize excess acid/TMS species.
Data & Optimization Table
| Parameter | Range Tested | Optimal Setting | Impact on Yield |
| Temperature | -10°C to 80°C | 60°C (Zone 2) | High temp needed to drive N |
| Residence Time | 1 – 10 min | 5 min | < 3 min left unreacted aniline; > 8 min caused tarring. |
| Nitrite Source | NaNO | tBuONO | Organic phase (tBuONO) prevented solubility issues. |
Mechanism & Workflow Diagram
Caption: Figure 2. Two-stage continuous flow diazotization and Sandmeyer chlorination.
Analytical Standards & Quality Control
In-Process Control (IPC)
-
UV-Vis Monitoring: The diazonium intermediate has a distinct UV shift compared to the aniline. An inline flow cell (254 nm / 280 nm) can monitor the disappearance of the starting material.
-
IR Spectroscopy: Monitor the disappearance of the N-H stretch (~3300-3500 cm
) and appearance of the diazonium band (~2250 cm ).
Safety Considerations
-
Thermal Runaway: The decomposition of diazonium salts is exothermic. The high surface-area-to-volume ratio of flow tubing (approx. 1000-5000 m
/m ) ensures efficient heat dissipation, preventing hotspots. -
Gas Generation: The Sandmeyer reaction releases N
gas. A Back Pressure Regulator (BPR) set to 100 psi (approx. 7 bar) is mandatory to keep the solvent liquid and maintain stable flow rates despite gas evolution.
References
-
Continuous Flow Nitration: Highly efficient nitration of trifluoromethoxybenzene (analogous chemistry)
- Source: Organic Process Research & Development (ACS).
-
Link:
-
Flow Hydrogenation: Protocols for reducing nitro-aromatics using Pd c
- Source: MDPI Molecules.
-
Link:
-
Diazotization Safety: Handling hazardous diazo-species in continuous flow to synthesize trifluoromethyl-substituted heterocycles.
- Source: Science (AAAS).
-
Link:[2]
-
Ortho-Trifluoromethyl Effects: Detailed analysis of the steric and electronic impact of the CF3 group on aniline reactivity.
- Source: Journal of Organic Chemistry (ACS).
-
Link:
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-Methoxy-2-(trifluoromethyl)aniline Synthesis
Executive Summary
The synthesis of 3-methoxy-2-(trifluoromethyl)aniline (CAS: 302912-24-3) presents a unique set of challenges due to the 1,2,3-substitution pattern . The steric bulk of the trifluoromethyl (
This guide prioritizes two validated pathways:
-
The Curtius Rearrangement (High Fidelity): Recommended for small-to-mid-scale synthesis where isomeric purity is paramount.
-
SNAr + Nitro Reduction (Scalable): Recommended for larger scales, provided the specific fluorinated precursor is available.
Module 1: Route Selection & Workflow
The following decision matrix outlines the optimal synthetic pathway based on your starting materials and scale.
Figure 1: Strategic workflow for accessing the 1,2,3-substituted aniline core. Route A offers higher regiochemical security, while Route B is more atom-economical.
Module 2: The Curtius Rearrangement (Route A)
Context: This route converts 3-methoxy-2-(trifluoromethyl)benzoic acid to the aniline via an acyl azide and isocyanate intermediate. It is the most reliable method to guarantee the position of the amine relative to the
Protocol Optimization
Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (
-
Activation: Dissolve acid (1.0 equiv) in dry Toluene or THF. Add
(1.2 equiv). -
Azidation: Add DPPA (1.1 equiv) at 0°C, then stir at RT for 1-2 h.
-
Rearrangement: Heat to 80-90°C. Evolution of
gas indicates isocyanate formation. -
Trapping: Add excess
-BuOH to form the Boc-protected amine, or add /acid for direct hydrolysis to aniline.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Yield (Urea Formation) | Moisture in the reaction mixture during rearrangement. Water hydrolyzes the isocyanate to amine, which reacts with remaining isocyanate to form urea. | Strictly Anhydrous: Use molecular sieves in the solvent. Ensure the rearrangement is complete (check IR for -NCO peak ~2270 cm⁻¹) before adding the trapping nucleophile. |
| Explosion/Safety Warning | Accumulation of acyl azide or hydrazoic acid ( | Process Control: Do not isolate the acyl azide if possible. Use the "One-Pot" DPPA method.[1] If using |
| Stalled Reaction | Steric hindrance of the ortho- | Temperature/Catalyst: Increase trapping temperature to reflux. Use catalytic Dibutyltin Dilaurate (DBTDL) if forming a carbamate. |
Module 3: SNAr and Nitro Reduction (Route B)
Context: This route relies on the nucleophilic displacement of a fluoride by methoxide. The precursor 1-fluoro-3-nitro-2-(trifluoromethyl)benzene is highly activated for SNAr due to the ortho-nitro and ortho-
Protocol Optimization
Step 1: Methoxylation
-
Reagents: Sodium Methoxide (NaOMe), Methanol (MeOH) or THF.
-
Condition: 0°C to RT. The reaction is usually exothermic and fast.
Step 2: Reduction
-
Reagents:
(balloon), 5% Pt/C (sulfided) or Fe powder/AcOH. -
Condition: Ambient pressure, RT.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Impurity: Phenol (Ar-OH) | Presence of water in the NaOMe/MeOH system. Hydroxide ( | Reagent Quality: Use fresh anhydrous NaOMe or generate it in situ (Na metal + dry MeOH). Avoid hygroscopic "old" bottles of NaOMe. |
| Incomplete Conversion ( | Steric shielding by the | Solvent Switch: Switch from MeOH to a polar aprotic solvent like DMF or DMSO to increase the nucleophilicity of the methoxide. |
| Impurity: Defluorinated Product | Hydrogenolysis of the C-F bonds on the | Catalyst Poisoning: Use Sulfided Pt/C which resists attacking the |
Module 4: Critical Quality Attributes (CQA) & Analytics
When analyzing the final product, be aware of specific spectral signatures that confirm the 1,2,3-pattern.
-
19F NMR: The
signal should be a singlet (or quartet if H-coupling is resolved) around -60 to -65 ppm. If you see a doublet, you may have lost the orthogonality or have a fluoro-impurity. -
1H NMR: Look for the methoxy singlet (~3.8 ppm) and the broad amine singlet (~4.0-5.0 ppm). The aromatic region should show a characteristic triplet and two doublets (if 1,2,3-substituted) or specific coupling constants (
Hz) indicative of adjacent protons.
Data Table: Solvent Effects on SNAr Yield
| Solvent | Dielectric Constant | Reaction Rate | Yield (Isolated) | Notes |
| Methanol | 33 | Moderate | 75-82% | Standard. Risk of solvolysis if not dry. |
| THF | 7.5 | Slow | 60-70% | Good solubility, but slower kinetics. |
| DMF | 36.7 | Fast | 88-94% | Recommended. High rate due to cation solvation. |
| Toluene | 2.4 | Very Slow | <40% | Phase transfer catalyst (e.g., 18-Crown-6) required. |
FAQ: Frequently Asked Questions
Q1: Can I use catalytic hydrogenation for the nitro reduction step without affecting the
-
Recommendation: Use 5% Pt/C (sulfided) or Raney Nickel at ambient pressure. Avoid Pd/C unless carefully monitored.
Q2: My Curtius rearrangement product is trapped as the urea. How do I salvage it? A: Symmetrical ureas are thermodynamically stable and difficult to hydrolyze back to the aniline without harsh acid (e.g., HBr/AcOH) which might cleave the ether.
-
Prevention: It is better to prevent this by ensuring strictly anhydrous conditions during the isocyanate formation step. If the urea is formed, it is often more efficient to restart than to attempt hydrolysis.
Q3: Why is the melting point of my product lower than the literature value (Literature: ~58-60°C)? A: This is a classic sign of isomeric impurity. The 1,2,3-pattern is difficult to separate from the 1,2,4-isomer (if the starting material was impure).
-
Action: Perform a GC-MS or HPLC analysis. If an isomer is present, recrystallization from Hexane/EtOAc (9:1) is often effective for purification.
References
-
Curtius Rearrangement Protocols
-
Nucleophilic Aromatic Substitution (SNAr)
-
Compound Data
-
3-methoxy-2-(trifluoromethyl)aniline Properties: "PubChem Compound Summary." National Center for Biotechnology Information. Available at: [Link]
-
Sources
- 1. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. almacgroup.com [almacgroup.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
identification and removal of impurities in 3-methoxy-2-(trifluoromethyl)aniline
This is a technical support guide designed for researchers and process chemists working with 3-methoxy-2-(trifluoromethyl)aniline (CAS: 1261596-61-7 or similar analogs). It focuses on the unique challenges posed by the steric and electronic effects of the ortho-trifluoromethyl group.
Subject: Impurity Identification, Removal, and Handling Protocols Document ID: TS-ANILINE-CF3-02 Last Updated: February 14, 2026
Diagnostic Hub: Identifying Your Impurity
Before attempting purification, you must characterize the contaminant. The steric crowding of the 2-position (
Decision Tree: Rapid Impurity Classification
Use this logic flow to interpret LC-MS and HPLC data.
Figure 1: Diagnostic logic for common impurities based on Mass Spectrometry shifts relative to the parent ion (MW ~191.15).
Common Impurity Profiles Table
| Impurity Type | Likely Identity | Relative Retention Time (RRT)* | Diagnostic Signal | Origin |
| Precursor | 3-methoxy-2-(trifluoromethyl)nitrobenzene | > 1.2 (Late eluting) | MS: M+30 (Nitro group) | Incomplete hydrogenation. |
| Degradant | 3-hydroxy-2-(trifluoromethyl)aniline | < 0.9 (Early eluting) | MS: M-14 (Loss of | Acidic hydrolysis (e.g., BBr3 exposure) or metabolic simulation. |
| Oxidation | Azobenzene dimer | >> 2.0 (Very late) | MS: 2M-2 (Dimer) | Air oxidation (pink/brown color). |
| Regioisomer | 5-methoxy-2-(trifluoromethyl)aniline | ~ 1.0 (Co-eluting) | NMR: Different coupling pattern | Nitration regioselectivity error. |
*RRT values are approximate for C18 Reverse Phase (Water/Acetonitrile) gradients.
Purification Protocols: The "Weak Base" Challenge
Critical Warning: The trifluoromethyl group at the ortho position is strongly electron-withdrawing. This significantly lowers the pKa of the aniline amine (estimated pKa ~2.0–2.5). Standard acid-base extractions using weak acids (like 5% citric acid) will FAIL to protonate this aniline, causing it to remain in the organic layer with non-basic impurities.
Protocol A: Modified Acid-Base Extraction (pKa-Aware)
Use this method to remove neutral impurities (nitro precursors, phenols) and non-basic byproducts.
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Acid Extraction (The Critical Step):
-
Extract the organic phase with 2M to 3M HCl (Strong acid is required to fully protonate the weak aniline base).
-
Check: The product should now be in the aqueous layer (as the hydrochloride salt).
-
Troubleshooting: If the product remains in the organic layer, increase acid concentration to 4M HCl.
-
-
Organic Wash: Wash the aqueous acidic layer with fresh EtOAc (2x). discard these organics (they contain the non-basic impurities).
-
Basification:
-
Cool the aqueous layer to 0°C.
-
Slowly adjust pH to >9 using 6M NaOH or Sat.
.
-
-
Recovery: Extract the cloudy aqueous mixture with DCM (3x). Dry over
and concentrate.
Protocol B: Flash Chromatography with Amine Modifiers
Use this if regioisomers are present.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexanes/Ethyl Acetate gradient (0%
30% EtOAc). -
Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
Why? Electron-deficient anilines interact strongly with silanols, causing peak tailing. TEA blocks these sites.
-
-
Detection: UV at 254 nm. (The aromatic ring is electron-poor but UV active).
Frequently Asked Questions (Troubleshooting)
Q1: My product turned from a pale yellow oil to a dark brown solid overnight. Is it ruined?
A: Likely not. Anilines are notorious for surface oxidation, forming highly colored "aniline black" or azo-impurities even at ppm levels.
-
Fix: Dissolve in minimal DCM and filter through a small pad of silica or charcoal.
-
Prevention: Store under Argon/Nitrogen at -20°C. The ortho-CF3 group provides some steric protection, but not total immunity to oxidation.
Q2: I cannot separate the regioisomer (5-methoxy) from my target (3-methoxy).
A: This is the "Ortho Effect" challenge.
-
Mechanism: The 3-methoxy isomer has the methoxy group adjacent to the bulky
. The 5-methoxy isomer has them separated. This changes the molecular dipole and solubility. -
Solution: Try Recrystallization instead of chromatography.
-
Convert the free base to the HCl salt using 4M HCl in Dioxane.
-
The 3-methoxy isomer (more crowded) often forms a crystal lattice with different solubility than the 5-methoxy isomer. Try recrystallizing the salt from Ethanol/Ether.
-
Q3: The NMR shows a broad singlet at 4.0-5.0 ppm that disappears with shake.
A: This is your amine (
-
Note: In ortho-trifluoromethyl anilines, these protons can be unusually broad or shifted downfield compared to regular anilines due to intramolecular Hydrogen Bonding with the Fluorine atoms (
). Do not mistake this for an impurity.
Stability & Storage Architecture
Figure 2: Stability pathways. Conversion to the Hydrochloride salt is the recommended long-term storage strategy.
References
-
PubChem. (2025).[1] 2-(Trifluoromethyl)aniline Compound Summary. National Library of Medicine. [Link]
-
ResearchGate. (2017). Rapid Identification of Unknown Impurities in Trifluoromethyl Anilines by LC-SPE/NMR.[Link]
Sources
Technical Support Center: Solvent Effects on the Reactivity of 3-Methoxy-2-(trifluoromethyl)aniline
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-methoxy-2-(trifluoromethyl)aniline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet electronically complex, building block. The unique substitution pattern of this aniline—featuring an electron-donating methoxy group, a powerful electron-withdrawing trifluoromethyl group, and the nucleophilic amino group—makes its reactivity highly sensitive to the reaction environment.
Solvent selection is not merely about dissolution; it is a critical parameter that can dictate reaction rate, mechanism, and even the final product distribution. This guide provides field-proven insights and troubleshooting protocols based on established principles of physical organic chemistry to help you navigate the challenges and unlock the full synthetic potential of this molecule.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the reactivity of 3-methoxy-2-(trifluoromethyl)aniline and the causal effects of solvent choice.
Q1: How do the substituents on 3-methoxy-2-(trifluoromethyl)aniline influence its reactivity?
The reactivity of this molecule is a result of the interplay between its three functional groups. The amino (-NH₂) group is a potent nucleophile and a strong activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions. The methoxy (-OCH₃) group is also an electron-donating, activating group. However, the trifluoromethyl (-CF₃) group is a very strong electron-withdrawing group, which deactivates the ring towards EAS and significantly reduces the basicity and nucleophilicity of the adjacent amino group through a powerful inductive effect. This electronic tug-of-war makes the aniline nitrogen less nucleophilic than in simple anilines but still a reactive site for many transformations.[1]
Q2: What is the fundamental difference between polar protic and polar aprotic solvents in the context of this aniline's reactivity?
The key difference lies in their ability to form hydrogen bonds.
-
Polar Protic Solvents (e.g., water, methanol, ethanol) have hydrogen atoms connected to electronegative atoms (like oxygen or nitrogen). They can act as both hydrogen bond donors and acceptors.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone) lack these acidic protons and cannot act as hydrogen bond donors.[3]
This distinction is crucial because the amino group of your aniline has N-H bonds, making it susceptible to hydrogen bonding interactions that can dramatically alter its reactivity.
Q3: How do polar protic solvents specifically reduce the nucleophilicity of the aniline nitrogen?
In a polar protic solvent, the solvent molecules form a "cage" around the aniline's amino group through hydrogen bonding.[2][4] The solvent's hydrogen atoms interact with the lone pair on the nitrogen, while the solvent's electronegative atoms interact with the hydrogens of the -NH₂ group. This solvation shell stabilizes the aniline in its ground state, making it less reactive.[5] For the aniline to act as a nucleophile, it must shed some of this solvent shell, which requires energy and thus increases the activation energy of the reaction, slowing it down.[5][6]
Q4: When is a polar aprotic solvent the superior choice for reactions involving this aniline?
A polar aprotic solvent is typically preferred when you want to maximize the nucleophilic character of the aniline nitrogen. In solvents like DMSO or DMF, the amino group is not shielded by hydrogen bonds.[3][7] This "naked" and unsolvated state makes the nitrogen's lone pair more available to attack an electrophile, often leading to significantly faster reaction rates for nucleophilic substitution (Sₙ2) type reactions.[3][8]
Q5: My electrophilic aromatic substitution reaction is giving low yields and unexpected meta products. Could the solvent be the cause?
Absolutely. This is a classic issue when performing EAS reactions like nitration or Friedel-Crafts on anilines in strongly acidic, protic media (e.g., H₂SO₄/HNO₃). The highly basic amino group gets protonated by the acid to form an anilinium ion (-NH₃⁺).[1] This positively charged group is no longer an activator; it is a powerful deactivating group and a meta-director. To avoid this, the standard protocol is to first protect the amino group as an amide, which is less basic and remains an ortho/para director. Alternatively, running the reaction in a less acidic, aprotic solvent system can sometimes mitigate this issue.
Troubleshooting Guide: Common Experimental Issues
This table outlines common problems encountered in reactions with 3-methoxy-2-(trifluoromethyl)aniline and provides solvent-centric solutions.
| Issue Observed | Potential Solvent-Related Cause | Recommended Action & Rationale |
| Low or No Conversion in N-Alkylation/N-Acylation | The nucleophilicity of the aniline is suppressed by a polar protic solvent (e.g., Methanol, Ethanol).[5][6] | Switch to a polar aprotic solvent like DMF, DMSO, or Acetonitrile. This prevents hydrogen bonding to the amine, increasing its nucleophilicity and reaction rate.[3] |
| Poor solubility of either the aniline or the electrophile in the chosen solvent. | Perform solubility tests for all reactants in the candidate solvent before running the reaction at scale. Consider a co-solvent system if necessary. | |
| Formation of meta-Substituted Side Product in EAS | Protonation of the amino group in acidic media (e.g., conc. H₂SO₄) creates a meta-directing anilinium ion (-NH₃⁺).[1] | Protect the amine as an acetamide before the EAS step. The amide is still an ortho/para director but is less basic and won't protonate. Alternatively, explore milder Lewis acid catalysts in an aprotic solvent like Dichloromethane. |
| Reaction Fails to Go to Completion | The solvent is not polar enough to stabilize a charged intermediate or transition state, particularly in SₙAr or Sₙ1-type mechanisms.[6][8] | If the mechanism involves charge separation in the transition state, increase the solvent polarity . For example, moving from THF to Acetonitrile or DMF can accelerate the reaction.[9] |
| Difficult Product Isolation / Purification | Use of a high-boiling point solvent (e.g., DMSO, bp 189 °C; DMF, bp 153 °C) that is difficult to remove under vacuum. | If the reaction temperature allows, opt for a lower-boiling point solvent (e.g., Acetonitrile, bp 82 °C; THF, bp 66 °C). If a high-boiling solvent is necessary, use liquid-liquid extraction to move the product into a more volatile organic solvent before concentration. |
| Inconsistent Reaction Times or Yields | Presence of trace amounts of water in an aprotic solvent, which can quench reagents or alter nucleophilicity. | Use anhydrous solvents . Ensure glassware is properly dried and the reaction is run under an inert atmosphere (N₂ or Ar) to prevent atmospheric moisture from interfering. |
Visualization of Solvent Effects
The choice between a protic and an aprotic solvent directly impacts the availability of the aniline's nucleophilic lone pair.
Caption: Protic vs. Aprotic Solvent Interaction with Aniline.
Experimental Protocol: N-Benzoylation of 3-methoxy-2-(trifluoromethyl)aniline
This protocol details a common N-acylation reaction and highlights critical solvent-dependent steps.
Objective: To synthesize N-(3-methoxy-2-(trifluoromethyl)phenyl)benzamide, comparing a polar aprotic and a polar protic solvent system.
Reagents:
-
3-methoxy-2-(trifluoromethyl)aniline
-
Benzoyl chloride
-
Triethylamine (Et₃N) or Pyridine (as base)
-
Solvent A: Anhydrous Dichloromethane (DCM) (Aprotic)
-
Solvent B: Methanol (MeOH) (Protic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Methodology A: Aprotic Conditions (Recommended)
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-methoxy-2-(trifluoromethyl)aniline (1.91 g, 10 mmol).
-
Dissolution: Add 40 mL of anhydrous DCM and stir until the aniline is fully dissolved.
-
Base Addition: Add triethylamine (2.1 mL, 15 mmol, 1.5 eq.) to the solution. The base is crucial to scavenge the HCl byproduct.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps control the exothermicity of the acylation.
-
Reagent Addition: Add benzoyl chloride (1.28 mL, 11 mmol, 1.1 eq.) dropwise via syringe over 10 minutes. A precipitate (triethylamine hydrochloride) will likely form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting aniline.
-
Workup:
-
Quench the reaction by slowly adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of saturated NaHCO₃ solution, 20 mL of water, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude amide by recrystallization (e.g., from ethanol/water) or flash column chromatography.
Methodology B: Protic Conditions (Illustrative Comparison)
-
Setup & Dissolution: In a 100 mL round-bottom flask, dissolve 3-methoxy-2-(trifluoromethyl)aniline (1.91 g, 10 mmol) in 40 mL of methanol.
-
Base & Reagent Addition: Add triethylamine (2.1 mL, 15 mmol) and cool to 0 °C. Add benzoyl chloride (1.28 mL, 11 mmol) dropwise.
-
Observation: The reaction in methanol will be significantly slower than in DCM. This is due to two factors: (a) hydrogen bonding between methanol and the aniline reduces its nucleophilicity[6], and (b) the solvent can compete as a nucleophile, potentially forming methyl benzoate as a side product.
-
Reaction & Workup: The reaction may require extended time (e.g., 24 hours) or heating to proceed to completion. The workup procedure would be more complex due to the high solubility of salts and byproducts in methanol, requiring removal of the methanol under vacuum before performing an aqueous workup as described in Methodology A.
Expected Outcome: The reaction in the aprotic solvent (DCM) will be faster, cleaner, and higher-yielding than the reaction in the protic solvent (Methanol), demonstrating the profound impact of solvent choice on the reactivity of the aniline's amino group.
References
-
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Monatshefte für Chemie - Chemical Monthly. [Link]
-
Hydrogen bond induced enhancement of Fermi resonances in N–H⋯N hydrogen bonded complexes of anilines. RSC Publishing. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. PubMed. [Link]
-
Hydrogen bonding in organic compounds. IX. Intramolecular actions between the primary amine group and amino, nitro, sulphide, and sulphone groups in aromatic compounds. Australian Journal of Chemistry. [Link]
-
Structural aspects of the intermolecular hydrogen bond strength: H‐bonded complexes of aniline, phenol and pyridine derivatives. Semantic Scholar. [Link]
-
Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]
-
Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Semantic Scholar. [Link]
-
DFT-PBE, DFT-D, and MP2 Studies on the H2O•••HNH and HOH•••NH2 Hydrogen Bonds in Water-Aniline Complexes. ResearchGate. [Link]
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]
-
Reactions of Aniline. Chemistry Steps. [Link]
-
Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. ResearchGate. [Link]
-
Effects of Solvents on Nucleophilicity. MedLife Mastery. [Link]
-
Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1). YouTube. [Link]
-
What is the effect of the nature of a solvent on nucleophilicity?. Quora. [Link]
-
Nucleophilicity and Solvent Effects. Chemistry LibreTexts. [Link]
-
Nucleophilicity Trend. Student Doctor Network Forums. [Link]
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- 6. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Researcher's Guide to the Spectroscopic Differentiation of 3-Methoxy-2-(Trifluoromethyl)aniline Isomers
Authored by a Senior Application Scientist
In the landscape of pharmaceutical and materials science, the precise structural characterization of synthetic intermediates is paramount. Positional isomers, while chemically similar, can exhibit profoundly different pharmacological, toxicological, and material properties. The 3-methoxy-2-(trifluoromethyl)aniline scaffold is a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. The incorporation of the electron-withdrawing trifluoromethyl (-CF₃) group and the electron-donating methoxy (-OCH₃) and amine (-NH₂) groups creates a unique electronic and steric environment. Differentiating between the various positional isomers of this compound is a critical analytical challenge that necessitates a multi-technique spectroscopic approach.
This guide provides an in-depth comparison of the spectroscopic signatures of 3-methoxy-2-(trifluoromethyl)aniline and its key positional isomers. We will explore how Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) can be synergistically employed for unambiguous structural elucidation. The causality behind experimental observations will be explained, grounded in the fundamental electronic and steric effects of the substituents.
Molecular Structures of Key Isomers
The relative positions of the amine, methoxy, and trifluoromethyl groups on the aniline ring dictate the molecule's overall electronic distribution and steric environment. These differences are the foundation for their distinct spectroscopic properties. Below are the structures of the primary compound of interest and two of its common positional isomers.
Caption: Key positional isomers of Methoxy-(trifluoromethyl)aniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.
¹⁹F NMR Spectroscopy
Given the presence of the trifluoromethyl group, ¹⁹F NMR is an exceptionally clean and informative starting point. The chemical shift of the -CF₃ group is highly sensitive to its electronic environment on the aromatic ring.[1] Since there are no other fluorine atoms, the spectrum for each isomer is expected to be a simple singlet, but its chemical shift (δ) will be diagnostic.
-
Causality: The electron-donating -NH₂ and -OCH₃ groups will shield the -CF₃ group (upfield shift) when they are in ortho or para positions due to resonance effects. Conversely, the electron-withdrawing effect of the aniline nitrogen can deshield the -CF₃ group when meta. The steric hindrance and through-space interactions also play a crucial role. For instance, a -CF₃ group ortho to a bulky substituent will experience a different electronic environment than one that is less sterically hindered.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum provides a unique fingerprint for each isomer based on the chemical shifts and coupling patterns of the protons on the benzene ring.
-
Causality:
-
Chemical Shift: Protons ortho or para to the strongly electron-donating -NH₂ and -OCH₃ groups will be shielded and appear at a higher field (lower ppm). In contrast, the potent electron-withdrawing -CF₃ group will deshield adjacent protons, shifting them downfield (higher ppm).
-
Coupling Constants: The magnitude of the coupling constant (J) between adjacent protons reveals their relative positions. Ortho coupling (³JHH) is typically 7-9 Hz, meta coupling (⁴JHH) is 2-3 Hz, and para coupling (⁵JHH) is often close to 0 Hz. By analyzing the splitting patterns (e.g., doublet, triplet, doublet of doublets), the substitution pattern can be deduced.
-
¹³C NMR Spectroscopy
¹³C NMR spectroscopy complements the ¹H NMR data by providing direct information about the carbon skeleton.
-
Causality:
-
Chemical Shift: Carbons directly attached to the electronegative O, N, and F atoms will be significantly deshielded. The C-F coupling is a key diagnostic feature. The carbon of the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF ≈ 270-280 Hz). Aromatic carbons will also exhibit smaller C-F couplings (²JCF, ³JCF), which are invaluable for assignment.[2]
-
Substituent Effects: The electron-donating -OCH₃ and -NH₂ groups cause an upfield shift (shielding) for the ortho and para carbons, while the electron-withdrawing -CF₃ group causes a downfield shift (deshielding) for the ipso-carbon and other carbons in its vicinity.
-
Table 1: Predicted NMR Spectroscopic Data for Isomers
| Feature | 3-Methoxy-2-(trifluoromethyl)aniline | 2-Methoxy-5-(trifluoromethyl)aniline | 4-Methoxy-3-(trifluoromethyl)aniline |
|---|---|---|---|
| ¹⁹F δ (ppm) | Unique singlet, influenced by ortho -NH₂ and meta -OCH₃ | Distinct singlet, influenced by ortho -OCH₃ and para -NH₂ | Unique singlet, influenced by ortho -CF₃ and para -NH₂ |
| ¹H Aromatic Pattern | Complex multiplet (3H) | Three distinct signals, likely doublets and a doublet of doublets | Three distinct signals, predictable ortho and meta couplings |
| ¹H -OCH₃ δ (ppm) | ~3.8-3.9 | ~3.8-3.9 | ~3.9-4.0 |
| ¹³C (ipso-CF₃) δ (ppm) | Quartet, ~124 ppm (¹JCF ~272 Hz) | Quartet, ~123 ppm (¹JCF ~272 Hz) | Quartet, ~126 ppm (¹JCF ~272 Hz) |
| ¹³C (ipso-OCH₃) δ (ppm) | ~145-150 | ~140-145 | ~150-155 |
Note: Predicted values are based on established substituent effects and data from similar compounds. Actual values may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for confirming the presence of key functional groups. While many absorptions will be common across isomers, subtle shifts in frequency and intensity in the fingerprint region can aid in differentiation.
-
Key Vibrational Modes:
-
N-H Stretching: Primary aromatic amines typically show two distinct bands for asymmetric and symmetric N-H stretching in the 3300-3500 cm⁻¹ region.[3] Hydrogen bonding can cause these bands to broaden.
-
C-O Stretching: The aryl-alkyl ether linkage will produce a strong, characteristic C-O stretching band, typically around 1200-1280 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).[4]
-
C-F Stretching: The C-F bonds of the -CF₃ group give rise to very strong and characteristic absorption bands, usually in the 1100-1350 cm⁻¹ range. The exact position can be influenced by the electronic environment.
-
Aromatic C-H Bending (Out-of-Plane): The pattern of strong bands in the 650-900 cm⁻¹ region is highly diagnostic of the benzene ring substitution pattern.[5] For example, a 1,2,3-trisubstituted ring will have a different pattern than a 1,2,4- or 1,3,4-trisubstituted ring.
-
Table 2: Key IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Expected Range | Isomer-Specific Information |
|---|---|---|
| N-H Stretch (asym/sym) | 3300 - 3500 | Positions may shift slightly due to intramolecular H-bonding possibilities (e.g., with ortho -OCH₃ or -CF₃). |
| Aromatic C=C Stretch | 1550 - 1650 | Multiple bands expected. |
| C-N Stretch (Aromatic) | 1200 - 1350 | Strong absorption.[5] |
| C-F Stretch (-CF₃) | 1100 - 1350 | Very strong, often multiple bands. |
| C-O Stretch (Aryl Ether) | 1200 - 1280 | Strong absorption. |
| C-H Out-of-Plane Bend | 650 - 900 | The pattern in this region is highly diagnostic of the substitution pattern. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of maximum absorbance (λmax) is sensitive to the extent of conjugation and the electronic nature of the substituents.
-
Causality: The aniline chromophore is the primary basis for UV absorption. The lone pair of electrons on the amine nitrogen interacts with the π-system of the aromatic ring.[5] This interaction is enhanced by the electron-donating -OCH₃ group and modulated by the electron-withdrawing -CF₃ group. The relative positions of these groups determine the overall electronic landscape and thus the energy of the π → π* transitions. Isomers where the donating and withdrawing groups are in conjugation (e.g., para to each other) will typically show a red shift (longer λmax) compared to those where they are not.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pathways, which can help distinguish between isomers.
-
Ionization and Fragmentation: Under Electron Ionization (EI), all isomers will show a molecular ion peak (M⁺) at the same m/z value (191.06 for C₈H₈F₃NO). The key to differentiation lies in the relative abundance of the fragment ions.
-
Loss of •CF₃: A very common fragmentation pathway for trifluoromethylated compounds is the cleavage of the C-CF₃ bond, resulting in a prominent peak at [M-69]⁺.[6]
-
Alpha-Cleavage: Cleavage of the methyl group from the methoxy substituent ([M-15]⁺) is also expected.
-
Ortho Effects: Isomers with adjacent substituents can sometimes undergo unique fragmentation pathways (ortho effects) involving interactions between the groups, leading to distinct fragment ions or different abundance ratios compared to other isomers. For example, an interaction between an ortho amine and methoxy group might lead to a specific water or formaldehyde loss pathway not seen in other isomers.
-
Standard Operating Protocols
Reproducibility is the cornerstone of scientific integrity. The following are generalized protocols; specific parameters should be optimized for the available instrumentation.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve ~5-10 mg of the aniline isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover 0 to 200 ppm.
-
A longer relaxation delay (2-5 s) and a larger number of scans (e.g., 1024 or more) are typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
Set the spectral width appropriately (e.g., -50 to -80 ppm, depending on the isomer).
-
Use an external reference standard if precise chemical shifts are required.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.
Protocol 2: Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.
-
Instrumentation: Use a Gas Chromatograph-Mass Spectrometer (GC-MS) for sample introduction or a direct insertion probe.
-
Acquisition:
-
Use a standard electron ionization energy of 70 eV.
-
Scan a mass range from m/z 40 to 300.
-
If using GC, employ a suitable capillary column (e.g., DB-5ms) and a temperature program that resolves the isomers if analyzing a mixture.
-
-
Data Analysis: Identify the molecular ion peak and analyze the relative intensities of the major fragment ions.
Caption: A typical workflow for the spectroscopic identification of isomers.
Conclusion
The differentiation of 3-methoxy-2-(trifluoromethyl)aniline from its positional isomers is a tractable but exacting analytical task. No single technique provides a complete picture; rather, a synergistic approach is essential for unambiguous identification. ¹⁹F and ¹H NMR spectroscopy offer the most definitive data for pinpointing the substitution pattern on the aromatic ring. ¹³C NMR, with its characteristic C-F couplings, provides robust confirmation of the carbon framework. IR spectroscopy serves to verify functional groups and offers clues from the fingerprint region, while mass spectrometry confirms the molecular weight and provides isomer-specific fragmentation patterns. By carefully applying these techniques and understanding the underlying chemical principles, researchers can confidently elucidate the precise structure of these valuable synthetic intermediates.
References
- BenchChem. (2025). A Researcher's Guide to Characterizing Trifluoromethylated Products by Mass Spectrometry. BenchChem.
-
Chemistry LibreTexts. (2024). Spectroscopy of Amines. [Link]
- Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
-
Analyst. (Date not available). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. RSC Publishing. [Link]
-
Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. (n.d.). ResearchGate. [Link]
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
-
Illinois State University. (2015). The Infrared Spectra of Aromatic Amines (Anilines). [Link]
-
Supporting Information. (n.d.). [Specific Journal/Source for compound 2-methoxy-2-(trifluoromethyl)benzene data]. [Link]
-
PubChem. (n.d.). 3-methoxy-2-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline. National Center for Biotechnology Information. [Link]
-
SpectraBase. (n.d.). 3-Methoxy-5-(trifluoromethyl)aniline. John Wiley & Sons, Inc. [Link]
- BenchChem. (2025). Application Notes and Protocols for 19F NMR Spectroscopy of N-propyl-3-(trifluoromethyl)aniline. BenchChem.
-
ACS Publications. (2021). 2-Trifluoromethyl-6-mercurianiline Nucleotide, a Sensitive 19F NMR Probe for Hg(II)-mediated Base Pairing. The Journal of Organic Chemistry. [Link]
-
Feng, Y., & Li, Y. (2010). [Source for preparation of 4-Methoxy-3-(trifluoromethyl)aniline]. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2788. [Link]
Sources
A Comparative Guide to Purity Assessment of 3-methoxy-2-(trifluoromethyl)aniline by HPLC and GC-MS
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-methoxy-2-(trifluoromethyl)aniline, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its impurity profile must be rigorously characterized to ensure the final drug product is free from potentially harmful substances. This guide provides an in-depth comparison of two instrumental pillars of purity analysis—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive assessment of 3-methoxy-2-(trifluoromethyl)aniline.
The selection of an analytical technique is a critical decision driven by the physicochemical properties of the analyte and the potential impurities.[1] 3-methoxy-2-(trifluoromethyl)aniline is a substituted aniline, a class of compounds amenable to both HPLC and GC analysis. However, the presence of a polar amine group, a methoxy group, and a trifluoromethyl group imparts a unique polarity and volatility profile that influences the suitability of each technique.
This guide will delve into the practical application of both HPLC and GC-MS, offering detailed experimental protocols, a comparative analysis of their performance, and insights into the rationale behind methodological choices, all grounded in established scientific principles and regulatory expectations.[2][3][4]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally sensitive.[1][5][6] For the analysis of 3-methoxy-2-(trifluoromethyl)aniline, a reversed-phase HPLC (RP-HPLC) method is the most logical approach.
Principle of RP-HPLC Separation
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile or methanol.[7][8][9] The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.[9] Less polar compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times. The elution of compounds is modulated by varying the composition of the mobile phase.[7][8]
Experimental Protocol: RP-HPLC with UV Detection
Objective: To develop a robust RP-HPLC method for the quantification of 3-methoxy-2-(trifluoromethyl)aniline and the detection of related impurities.
Instrumentation and Materials:
-
HPLC System with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
-
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Reference Standard: 3-methoxy-2-(trifluoromethyl)aniline of known purity.
-
Sample: Batch of 3-methoxy-2-(trifluoromethyl)aniline to be tested.
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the sample diluent to a concentration of approximately 1.0 mg/mL. Prepare a working standard by diluting this stock solution to 0.1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard, aiming for a final concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 30 20 80 25 80 25.1 30 | 30 | 30 |
-
-
Analysis: Inject the standard and sample solutions. The system suitability is verified by ensuring adequate resolution and theoretical plates for the main peak.
-
Data Processing: Identify and quantify impurities based on their retention time relative to the main peak. The percentage of each impurity is typically calculated using the area normalization method.
Causality Behind Experimental Choices:
-
C18 Column: This is a versatile, nonpolar stationary phase that provides good retention for moderately polar aromatic compounds like anilines.[8][10]
-
Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape for amine-containing compounds by suppressing the ionization of silanol groups on the silica support and ensuring the analyte is in a consistent protonated state.
-
Gradient Elution: A gradient is employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe.[11]
-
UV Detection at 254 nm: Aromatic compounds, such as aniline derivatives, typically exhibit strong absorbance at this wavelength, providing good sensitivity.
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution and Definitive Identification
GC-MS is a powerful technique that combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[6][12] It is particularly well-suited for the analysis of volatile and thermally stable compounds.[5][13] For 3-methoxy-2-(trifluoromethyl)aniline, GC-MS can provide detailed information on volatile impurities and offer structural elucidation of unknown peaks.
Principle of GC-MS Separation and Detection
In GC, a sample is vaporized and injected into a long, thin capillary column. Separation occurs as the sample components are carried through the column by an inert carrier gas (e.g., helium). Compounds partition between the stationary phase (a coating on the column wall) and the mobile gas phase based on their volatility and affinity for the stationary phase. After separation, the components enter the mass spectrometer, where they are typically ionized by electron ionization (EI).[14][15] The resulting ions are then separated by their mass-to-charge ratio (m/z), creating a mass spectrum that serves as a molecular fingerprint.[14][16]
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile impurities in 3-methoxy-2-(trifluoromethyl)aniline and to confirm the identity of the main component.
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph equipped with an autosampler, coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow rate.
-
Solvent: Dichloromethane (GC grade).
-
Reference Standard: 3-methoxy-2-(trifluoromethyl)aniline of known purity.
-
Sample: Batch of 3-methoxy-2-(trifluoromethyl)aniline to be tested.
Procedure:
-
Standard Preparation: Accurately prepare a stock solution of the reference standard in dichloromethane at 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample solution in the same manner as the standard.
-
GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Analysis: Inject the standard and sample solutions.
-
Data Processing: Identify the main component and impurities by their retention times and by comparing their mass spectra to a reference library (e.g., NIST). Quantify using peak areas.
Causality Behind Experimental Choices:
-
5% Phenyl-methylpolysiloxane Column: This is a general-purpose, low-polarity column that provides excellent separation for a wide range of semi-volatile organic compounds, including substituted anilines.
-
Temperature Programming: A temperature ramp is essential to elute compounds with a range of boiling points, ensuring that both volatile starting materials and less volatile byproducts are analyzed.
-
Electron Ionization (EI) at 70 eV: This standard ionization energy provides reproducible fragmentation patterns that are useful for structural identification and comparison with spectral libraries.[15][17] The fragmentation of aromatic amines often involves characteristic losses that aid in their identification.[18]
GC-MS Workflow Diagram
Caption: Workflow for GC-MS purity analysis.
Performance Comparison: HPLC vs. GC-MS
The choice between HPLC and GC-MS depends on the specific analytical goals.[5] For routine quality control where the primary goal is accurate quantification of the main component and known impurities, HPLC is often preferred. For impurity identification and the analysis of volatile compounds, GC-MS is the more powerful tool.
| Feature | HPLC with UV Detection | GC-MS |
| Applicability | Excellent for a wide range of compounds, including non-volatile and thermally labile ones.[5] | Best for volatile and thermally stable compounds.[6][13] |
| Quantification | Highly precise and accurate for assay and impurity quantification.[5] | Good for quantification, but may be less precise than HPLC for non-volatile impurities. |
| Identification | Based on retention time; definitive identification requires a reference standard. | Definitive identification through mass spectral fragmentation patterns and library matching.[5] |
| Sensitivity | Good, but can be limited by the chromophore of the analyte. | Generally very high, especially in selected ion monitoring (SIM) mode. |
| Sample Throughput | Can be high, with typical run times of 20-30 minutes. | Similar run times, but data analysis for unknowns can be more time-consuming. |
| Regulatory Standing | Widely accepted and often the primary method for release testing of APIs.[12] | Essential for characterizing volatile impurities like residual solvents.[12] |
Hypothetical Data Summary
To illustrate the complementary nature of these techniques, consider the following hypothetical results for a batch of 3-methoxy-2-(trifluoromethyl)aniline.
Table 1: HPLC Purity Analysis Results
| Peak | Retention Time (min) | Area % | Identification |
| 1 | 4.5 | 0.08 | Unknown Impurity A |
| 2 | 12.1 | 99.75 | 3-methoxy-2-(trifluoromethyl)aniline |
| 3 | 15.3 | 0.12 | Positional Isomer |
| 4 | 18.2 | 0.05 | Unknown Impurity B (less polar) |
Table 2: GC-MS Impurity Analysis Results
| Peak | Retention Time (min) | Area % | Identification (via MS Library) |
| 1 | 8.2 | 0.03 | Anisole (Starting Material) |
| 2 | 14.5 | 99.8 | 3-methoxy-2-(trifluoromethyl)aniline |
| 3 | 14.8 | 0.12 | 2-methoxy-3-(trifluoromethyl)aniline (Isomer) |
| 4 | 16.1 | 0.05 | Dimerization byproduct |
Conclusion and Recommendations
Both HPLC and GC-MS are indispensable tools for the comprehensive purity assessment of 3-methoxy-2-(trifluoromethyl)aniline. They provide complementary information that, when used together, offers a robust and detailed picture of the material's quality.
-
For routine quality control, release testing, and stability studies, a validated HPLC method is the recommended primary technique. Its precision in quantifying the API and known impurities is critical for ensuring batch-to-batch consistency and compliance with specifications outlined by regulatory bodies like the ICH.[2][3][4]
-
For impurity profiling during process development, characterization of new batches, and investigation of out-of-specification results, GC-MS is invaluable. Its ability to identify unknown volatile and semi-volatile impurities provides crucial insights that can guide process optimization and ensure a deeper understanding of the impurity profile.
Ultimately, a dual-pronged approach, leveraging the quantitative strength of HPLC and the qualitative, structure-elucidating power of GC-MS, constitutes the most rigorous and scientifically sound strategy for assessing the purity of 3-methoxy-2-(trifluoromethyl)aniline, thereby ensuring the quality and safety of the final pharmaceutical products.
References
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Chen, S., et al. (2010). Determination of Aniline Derivatives in Water Samples by High Performance Liquid Chromatography Coupled with On-Line Flow Injection. Journal of Liquid Chromatography & Related Technologies. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
-
A3P. (n.d.). Some good validation practices for analytical procedures. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Medicines Control Agency, The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]
-
CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products. [Link]
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U.S. Environmental Protection Agency. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]
-
K. Siahmed, et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. [Link]
-
Labcompare. (2018). Guide to Method Validation of Test Procedures. [Link]
-
IKEV. (n.d.). ICH Q3A(R) Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]
-
International Council for Harmonisation. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ResearchGate. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]
-
YouTube. (2021). 14 Principles of Reversed Phase HPLC. [Link]
-
Agilent. (n.d.). Pharmaceutical Applications Compendium - Purity and Impurity Analysis. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
Wikipedia. (n.d.). Electron ionization. [Link]
-
AMSbiopharma. (2025). Purity Assurance: Analytical Methods For Trace Impurities (HPLC, GC, IC). [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
-
Trade Science Inc. (2011). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. [Link]
-
PubChem. (n.d.). 3-methoxy-2-(trifluoromethyl)aniline. [Link]
-
Chemistry LibreTexts. (2022). 3.1: Electron Ionization. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]
-
Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]
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A Comparative Guide to 3-Methoxy-2-(trifluoromethyl)aniline and Its Isomers in Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational molecular design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with other substituents on an aromatic scaffold, such as the methoxy (OCH₃) group, a diverse array of physicochemical properties can be accessed. This guide provides a comparative analysis of 3-methoxy-2-(trifluoromethyl)aniline, a less-explored building block, with its more commonly utilized isomers, offering insights into their synthetic accessibility and potential applications.
The Strategic Importance of Trifluoromethyl and Methoxy Groups in Aniline Scaffolds
The aniline core is a prevalent motif in a vast number of bioactive molecules. The introduction of trifluoromethyl and methoxy groups onto this scaffold can profoundly influence a compound's pharmacological profile.
The trifluoromethyl group is a powerful electron-withdrawing group that can significantly impact a molecule's properties.[1] Its presence often leads to:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to oxidative metabolism, which can increase a drug's half-life.[1]
-
Increased Lipophilicity: This can improve membrane permeability and cellular uptake.
-
Modulation of pKa: The electron-withdrawing nature of the CF₃ group decreases the basicity of the aniline nitrogen, which can affect drug-receptor interactions and solubility.
-
Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, potentially leading to improved potency or a modified pharmacological profile.
The methoxy group , in contrast, is an electron-donating group that can:
-
Influence Electronic Properties: It can direct the regioselectivity of further chemical transformations on the aromatic ring.
-
Provide a Handle for Further Functionalization: The ether linkage can be a site for chemical modification.
-
Impact Solubility and Binding: The polarity of the methoxy group can affect a molecule's solubility and its interaction with biological targets.
The interplay between these two groups, and their specific positions on the aniline ring, creates a nuanced landscape of chemical reactivity and biological activity.
A Comparative Look at Methoxy-Trifluoromethylaniline Isomers
While 3-methoxy-2-(trifluoromethyl)aniline is not extensively documented in the scientific literature, its isomers have found utility as intermediates in the synthesis of various bioactive compounds. Understanding these alternatives provides a framework for evaluating the potential of the title compound.
| Compound | Structure | Key Applications/Mentions |
| 3-Methoxy-2-(trifluoromethyl)aniline | Limited specific data available; potential applications can be inferred from related structures. | |
| 3-Methoxy-5-(trifluoromethyl)aniline | Intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, and in agrochemicals like herbicides and fungicides.[2] | |
| 4-Methoxy-3-(trifluoromethyl)aniline | Used in the synthesis of substituted bicyclic heterocycles with potential antitumor and antiviral activities.[3] | |
| 2-Methoxy-5-(trifluoromethyl)aniline | A key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[4] |
The differing substitution patterns of these isomers have significant implications for their reactivity and the properties of the resulting derivatives. For instance, the position of the bulky trifluoromethyl group relative to the amino group can create varying degrees of steric hindrance, influencing the feasibility of certain reactions. Similarly, the electronic effects of the methoxy and trifluoromethyl groups will direct electrophilic aromatic substitution to different positions on the ring.
Synthesis of Methoxy-Trifluoromethylanilines: A Comparative Workflow
The synthesis of these aniline derivatives typically involves the reduction of a corresponding nitroaromatic precursor. The accessibility of these precursors is a key factor in the overall efficiency and cost-effectiveness of the synthesis.
Caption: General synthetic workflow for methoxy-trifluoromethylanilines.
The key challenge often lies in the selective synthesis of the desired nitroaromatic precursor. This can involve multi-step sequences starting from more readily available materials.
Experimental Protocol: A Proposed Synthesis of 3-Methoxy-2-(trifluoromethyl)aniline
Given the limited specific literature, the following is a proposed, robust protocol for the laboratory-scale synthesis of 3-methoxy-2-(trifluoromethyl)aniline, adapted from general methods for the synthesis of related compounds.
Step 1: Nitration of 2-bromo-1-methoxy-3-(trifluoromethyl)benzene
-
To a stirred solution of 2-bromo-1-methoxy-3-(trifluoromethyl)benzene (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Pour the reaction mixture carefully onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitroaromatic product.
Step 2: Reduction of the Nitro Group
-
Dissolve the crude nitroaromatic product from Step 1 in ethanol or methanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation (H₂) at a suitable pressure (e.g., 50 psi) in a Parr shaker or similar apparatus until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-methoxy-2-(trifluoromethyl)aniline.
-
Purify the product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 3: Debromination (if necessary, depending on the specific starting material and nitration regioselectivity)
In the event that a brominated aniline is an intermediate, a debromination step would be required.
-
Dissolve the brominated aniline in a suitable solvent such as ethanol.
-
Add a base (e.g., triethylamine) and a catalytic amount of Pd/C.
-
Subject the mixture to hydrogenation as described in Step 2.
-
Work-up and purify as described above to yield the final product.
Comparative Performance and Causality
The choice between 3-methoxy-2-(trifluoromethyl)aniline and its isomers as a synthetic building block will depend on the specific goals of the synthesis.
-
Steric Considerations: The ortho-trifluoromethyl group in 3-methoxy-2-(trifluoromethyl)aniline presents significant steric hindrance around the amino group. This can be a disadvantage in reactions requiring nucleophilic attack by the aniline nitrogen, potentially leading to lower yields or requiring harsher reaction conditions compared to its isomers where the trifluoromethyl group is more remote. However, this steric bulk could also be advantageous in directing subsequent reactions to other positions on the ring or in creating a specific conformational bias in the final product.
-
Electronic Effects: The combined electron-withdrawing effect of the ortho-trifluoromethyl group and the electron-donating effect of the meta-methoxy group will create a unique electronic environment on the aromatic ring. This will influence the regioselectivity of electrophilic aromatic substitution reactions differently than in the other isomers.
-
Intramolecular Interactions: The proximity of the methoxy and trifluoromethyl groups in the 2,3-disubstituted pattern may allow for intramolecular hydrogen bonding or other non-covalent interactions in derivatives, which could influence their conformation and biological activity.
Conclusion and Future Outlook
While 3-methoxy-2-(trifluoromethyl)aniline remains a relatively underexplored synthetic intermediate, its unique substitution pattern offers intriguing possibilities for the design of novel pharmaceuticals and agrochemicals. The steric and electronic properties conferred by the ortho-trifluoromethyl and meta-methoxy groups distinguish it from its more common isomers and could be leveraged to achieve specific design objectives. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential as a valuable building block for the development of next-generation bioactive molecules. The synthetic protocols and comparative analysis presented in this guide provide a foundation for researchers to begin exploring the applications of this promising, yet overlooked, chemical entity.
References
-
Ngai, M.-Y., et al. (2014). Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. PubMed. Retrieved February 14, 2026, from [Link]
-
Ngai, M.-Y., et al. (2016). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. JoVE. Retrieved February 14, 2026, from [Link]
-
PubChem. (n.d.). 3-methoxy-2-(trifluoromethyl)aniline. Retrieved February 14, 2026, from [Link]
- Zhai, L.-H., et al. (2015). Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions. Organic Process Research & Development.
- Tang, M., et al. (2016). Copper(I) Oxide-Mediated Cyclization of o-Haloaryl N-Tosylhydrazones: Efficient Synthesis of Indazoles.
- Hao, G.-y., et al. (2014). Synthesis of axitinib. Zhongguo Yaowu Huaxue Zazhi.
- Wang, Z. (2018). Preparation method of anti-renal cancer drug Axitinib. CN 107954982.
- Feng, J., & Li, Y. (2010). Acta Crystallographica Section E: Structure Reports Online, 68(2), o377.
- Crampton, M. R., et al. (2006). Journal of Physical Organic Chemistry, 19(10), 686-693.
- Bielenica, A., et al. (2015). Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety. European Journal of Medicinal Chemistry.
-
de la Torre, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved February 14, 2026, from [Link]
-
Fox, G. J., et al. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Organic Syntheses Procedure. Retrieved February 14, 2026, from [Link]
- Bayer AG. (2001). Preparation of trifluoromethylanilines. US Patent 6333434B1.
- CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline. (n.d.). Google Patents.
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- 3. EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 3-Methoxy-2-(trifluoromethyl)aniline
Executive Summary & Chemical Profile
This guide defines the operational standards for the handling and disposal of 3-Methoxy-2-(trifluoromethyl)aniline . While specific isomers (such as CAS 349-55-3 or 393-15-7) vary by substitution pattern, the presence of the trifluoromethyl group (
Critical Warning: Improper disposal of this compound into standard organic waste streams can result in the release of hydrofluoric acid (HF) during incineration, damaging facility infrastructure and violating environmental permits.
| Property | Specification / Risk Profile |
| Chemical Class | Halogenated Aromatic Amine |
| Key Functional Groups | Trifluoromethyl ( |
| Primary Hazards | Acute Toxicity (Oral/Dermal), Skin/Eye Irritation (Cat 2), STOT-SE (Respiratory) |
| Disposal Classification | Halogenated Organic Waste (Strict Segregation Required) |
| Combustion Byproducts | Hydrogen Fluoride (HF), Nitrogen Oxides ( |
Mechanistic Insight: The "Why" Behind the Protocol
Expertise & Experience Component
To ensure compliance and safety, researchers must understand the chemical causality driving these protocols. We do not segregate this waste simply because of regulations; we do it because of bond energy thermodynamics .
-
The Fluorine Factor (
Bond Stability): The carbon-fluorine bond is one of the strongest in organic chemistry ( ). Standard laboratory incinerators operating at lower temperatures (800°C) may fail to fully mineralize the trifluoromethyl group. -
HF Generation: Upon successful combustion at high temperatures (
), the fluorine atoms are liberated as Hydrogen Fluoride (HF) gas. Operational Impact: If this waste is mislabeled as "Non-Halogenated," it may be sent to an incinerator lacking alkaline scrubbers. The generated HF will corrode the combustion chamber and stack, leading to catastrophic equipment failure and toxic emissions. -
The Aniline Factor (Incompatibility): The amino group is basic. Mixing this waste with acidic waste streams (e.g., acid chlorides, strong mineral acids) in a waste drum can cause immediate, exothermic salt formation, potentially pressurizing the container or causing a "runaway" thermal event.
The Self-Validating Disposal System
Trustworthiness Component
A self-validating system ensures that errors are caught before the waste leaves the hood. Follow this decision matrix for every aliquot of waste generated.
Step 1: Waste Stream Segregation
NEVER pour this chemical into the "General Organic" or "Non-Halogenated" carboy.
-
Correct Stream: Halogenated Organic Waste .
-
Container Type: High-Density Polyethylene (HDPE) or Glass. Avoid metal containers due to potential corrosion from hydrolysis products.
-
Labeling: Must explicitly state "Contains Fluorinated Organics" and "Toxic."
Step 2: Pre-Disposal Neutralization (Residues Only)
For trace residues in glassware, do not attempt chemical destruction (oxidation) in the lab, as this can generate toxic intermediates.
-
Protocol: Triple rinse glassware with a compatible solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Action: Add the rinsate to the Halogenated Organic Waste container.
Step 3: Liquid Waste Compatibility Check
Before adding to a central carboy, perform a micro-scale compatibility test :
-
Take 5 mL of the current carboy contents.
-
Add 1 mL of your waste solution.
-
Observe for heat generation, gas evolution, or precipitation for 5 minutes.
-
If stable, proceed with bulk addition.
Operational Workflow (Visualized)
The following diagram outlines the decision logic for handling 3-Methoxy-2-(trifluoromethyl)aniline waste.
Figure 1: Decision matrix for the segregation and packaging of fluorinated aniline waste streams.
Emergency Spill Response
In the event of a spill outside of primary containment (fume hood):
-
Evacuate & Ventilate: The dust/vapor is an acute respiratory irritant. Clear the immediate area.
-
PPE Upgrade: Don double nitrile gloves, safety goggles, and a P100 respirator (for solids) or organic vapor cartridge (for liquids) before re-entering.
-
Containment:
-
Liquids: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).
-
Solids: Cover with a damp paper towel to prevent dust dispersion, then carefully scoop.
-
-
Decontamination: Wash the surface with a dilute soap solution. Collect all cleanup materials into the Solid Hazardous Waste bin (sealed).
Regulatory & Compliance Notes
-
EPA Waste Codes: While this specific isomer may not be explicitly "P-Listed" or "U-Listed" by CAS number, it must be characterized by its toxicity and reactivity. It is best managed under the broad code for Ignitable (D001) (if in solvent) or Toxic (D003) characteristic waste, depending on the solvent matrix.
-
Transport: Ensure compliance with DOT regulations for "Toxic solids/liquids, organic, n.o.s. (Trifluoromethyl aniline derivative)."[2][3][4]
References
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: 3-Methoxy-5-(trifluoromethyl)aniline. (Representative isomer for hazard class).
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Characteristic: Reactivity and Toxicity.
-
National Institute of Standards and Technology (NIST). (2023). Bond Dissociation Energies of Organic Fluorine Compounds.
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 4-Methoxy-3-(trifluoromethyl)aniline.
Sources
Personal Protective Equipment (PPE) & Handling Guide: 3-Methoxy-2-(trifluoromethyl)aniline
Executive Summary & Hazard Context
3-Methoxy-2-(trifluoromethyl)aniline is not a standard reagent; it is a highly lipophilic, fluorinated aromatic amine. Unlike simple anilines, the trifluoromethyl (
The Critical Risk: Methemoglobinemia.
Upon absorption, hepatic metabolism oxidizes the amine to a hydroxylamine intermediate. This active metabolite oxidizes ferrous hemoglobin (
Operational Directive: Treat this compound as a Category 3 Acute Toxin (Dermal/Oral/Inhalation) . Standard laboratory nitrile gloves are insufficient for direct handling due to rapid permeation breakthrough.
Risk Assessment & PPE Matrix
The following matrix dictates the mandatory PPE based on the permeation kinetics of aromatic amines.
PPE Selection Table
| Protection Zone | Component | Specification | Scientific Rationale |
| Dermal (Hand) | Primary Barrier | EVOH/PE Laminate (e.g., Silver Shield® / 4H®) | Aniline derivatives permeate nitrile in <10 mins. Laminate offers >480 min breakthrough time. |
| Secondary | Nitrile (5-8 mil) | Worn over the laminate glove to provide grip and protect the inner glove from tears. | |
| Respiratory | Engineering | Chemical Fume Hood | Mandatory. Face velocity 80-100 fpm. |
| Backup | Full-Face Respirator (OV/P100) | Only for spill cleanup outside the hood. Half-masks are insufficient for eye protection against vapors. | |
| Body | Suit | Tyvek® or Lab Coat + Apron | Disposable Tyvek sleeves recommended to bridge the gap between glove and coat. |
| Ocular | Primary | Chemical Splash Goggles | Safety glasses are insufficient due to vapor absorption potential via the lacrimal duct. |
Technical Deep Dive: The "Glove Trap"
Do not rely on standard nitrile gloves. Research into aromatic amine permeation demonstrates that while nitrile resists degradation (physical breakdown), it fails at permeation (molecular diffusion).
-
Mechanism: The non-polar
group facilitates diffusion through the nitrile polymer matrix. -
The Failure Mode: You will not see a hole. The chemical diffuses through the glove, becomes trapped between the glove and skin, and is driven into the dermis by occlusion (sweat/heat), accelerating absorption.
-
The Solution: The "Double-Glove Protocol" (Laminate Inner / Nitrile Outer) creates a chemical barrier while maintaining mechanical dexterity.
Operational Workflow Visualization
The following diagram outlines the decision logic and safety loops for handling this compound.
Caption: Decision logic for PPE selection and operational workflow. Note the specific trigger for Laminate gloves based on mass/state.
Step-by-Step Handling Protocol
Phase 1: Preparation
-
Static Neutralization: Fluorinated solids are notoriously static-prone. Place an ionizing bar or use an anti-static gun inside the weigh station. Flying powder is a major inhalation risk.
-
Glove Donning:
-
Wash and dry hands.
-
Don Laminate (Silver Shield) gloves. Fold the excess cuff over at the wrist.
-
Don Nitrile gloves over the laminate. Tape the gap between the lab coat and outer glove if working with liquids.
-
Phase 2: Transfer & Weighing
-
Containment: Weigh only inside a functioning fume hood or a vented balance enclosure. Never on an open bench.
-
Solubilization: If possible, dissolve the solid in the transport vessel immediately to reduce dust hazard.
-
Tool Cleaning: Do not remove the spatula from the hood. Wipe it down with a tissue soaked in dilute HCl (converts the amine to a non-volatile salt), then dispose of the tissue as hazardous waste.
Phase 3: Decontamination & Doffing
-
Outer Glove Removal: Remove the outer nitrile gloves inside the hood and discard into the solid waste stream.
-
Surface Decon: Wipe the work surface with 1M HCl or vinegar. Aniline bases are neutralized by acid, making them water-soluble and easier to clean. Follow with a soap/water wash.[1][2][3]
-
Inner Glove Removal: Remove laminate gloves without touching the exterior surface.
-
Hygiene: Wash hands with soap and cool water (warm water opens pores) immediately.
Emergency Response
-
Skin Contact:
-
Immediate Action: Drench with water for 15 minutes.[2][3][4][5] Use soap.[2]
-
Contraindication: Do NOT use alcohol or organic solvents to wipe skin; this increases absorption of the fluorinated aniline.
-
Medical Alert: Inform medical personnel of "Potential Aniline Exposure / Methemoglobinemia." Methylene Blue is the specific antidote.
-
-
Spill (Liquid):
Disposal Considerations
Regulatory Classification: Fluorinated organic amines.
-
Segregation: Do not mix with oxidizing agents (nitric acid, peroxides) in the waste stream—risk of exothermic reaction/ignition.
-
Labeling: Clearly tag as "Toxic: Fluorinated Aniline."
-
Destruction: Requires high-temperature incineration with flue gas scrubbing (to capture HF and NOx).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733509 (Aniline derivatives). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. (Detailed toxicology of aromatic amines). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
